2-(4-Cyclopropylphenyl)-2-methylpropanenitrile
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Overview
Description
2-(4-Cyclopropylphenyl)-2-methylpropanenitrile is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropylphenyl)-2-methylpropanenitrile typically involves the reaction of 4-cyclopropylbenzyl chloride with acetonitrile in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropylphenyl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.
Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropylphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The cyclopropyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid
- 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4-Cyclopropylphenyl)-2-methylpropanenitrile is unique due to its specific combination of a cyclopropyl group, a phenyl ring, and a nitrile group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H15N |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(4-cyclopropylphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C13H15N/c1-13(2,9-14)12-7-5-11(6-8-12)10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
LUWSCWMHICYBLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)C2CC2 |
Origin of Product |
United States |
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